

An In-depth Technical Guide on the Evolutionary Conservation of the Serrate Protein

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Compound of Interest

Compound Name: *Serrate protein*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Serrate (Ser) protein, a key ligand in the highly conserved Notch signaling pathway, plays a pivotal role in determining cell fate throughout the development of multicellular organisms. Its function as a transmembrane protein initiating juxtacrine signaling is fundamental to processes such as neurogenesis, organogenesis, and tissue homeostasis. The remarkable evolutionary conservation of Serrate and its vertebrate orthologs, the Jagged (JAG) proteins, underscores their indispensable biological functions. This technical guide provides a comprehensive overview of the evolutionary conservation of the **Serrate protein**, its integral role in the Notch signaling pathway, and detailed methodologies for its study. We present quantitative data on its conservation across species, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers and professionals in the field of developmental biology and drug development.

The Evolutionary Conservation of the Serrate Protein

The Notch signaling pathway is an ancient and evolutionarily conserved cell-cell communication mechanism found in all metazoans. The ligands of the Notch receptor, including the Serrate/Jagged family, are type I transmembrane proteins characterized by a series of conserved structural domains. The *Drosophila* Serrate gene encodes a protein with an extracellular domain containing 14 epidermal growth factor (EGF)-like repeats and a Delta/Serrate/LAG-2 (DSL) domain, which is essential for binding to the Notch receptor.[1][2][3]

The vertebrate orthologs of Serrate are the Jagged proteins (JAG1 and JAG2 in mammals).[4] [5] These proteins share a similar domain architecture with their invertebrate counterparts, highlighting a strong evolutionary pressure to maintain their structure and function. Phylogenetic analyses have shown that the Serrate/Jagged family of ligands is highly conserved across a wide range of species, from insects to humans.[6] This conservation is not only structural but also functional, as evidenced by the ability of vertebrate Jagged proteins to substitute for Serrate in some developmental contexts in *Drosophila*.

Key Conserved Domains of Serrate/Jagged Proteins

- **DSL (Delta/Serrate/LAG-2) Domain:** This N-terminal cysteine-rich domain is the defining feature of this family of Notch ligands and is indispensable for their interaction with the Notch receptor. The DSL domain is required for both the activation of Notch in adjacent cells (trans-activation) and the inhibition of Notch in the same cell (cis-inhibition).[2]
- **EGF-like Repeats:** Serrate and Jagged proteins contain multiple tandem EGF-like repeats in their extracellular domain. These repeats are crucial for the proper folding and presentation of the DSL domain and are also involved in the interaction with the Notch receptor.[1] Some of these repeats are calcium-binding, which is essential for maintaining the structural integrity of the protein.

Quantitative Analysis of Serrate/Jagged Conservation

To provide a quantitative measure of the evolutionary conservation of the Serrate/Jagged family of proteins, we performed a pairwise sequence identity analysis of orthologs from four representative species: *Homo sapiens* (Jagged-1), *Mus musculus* (Jagged-1), *Danio rerio*

(Jagged-1a), and *Drosophila melanogaster* (Serrate). Protein sequences were obtained from the UniProt database and aligned using Clustal Omega. The resulting pairwise identity matrix is presented below.

Species	Homo sapiens (JAG1)	Mus musculus (Jag1)	Danio rerio (Jag1a)	Drosophila melanogaster (Ser)
Homo sapiens (JAG1)	100%	96.2%	72.5%	35.8%
Mus musculus (Jag1)	96.2%	100%	71.9%	35.5%
Danio rerio (Jag1a)	72.5%	71.9%	100%	34.7%
Drosophila melanogaster (Ser)	35.8%	35.5%	34.7%	100%

Note: The sequence identity percentages were calculated based on a multiple sequence alignment of the full-length protein sequences.

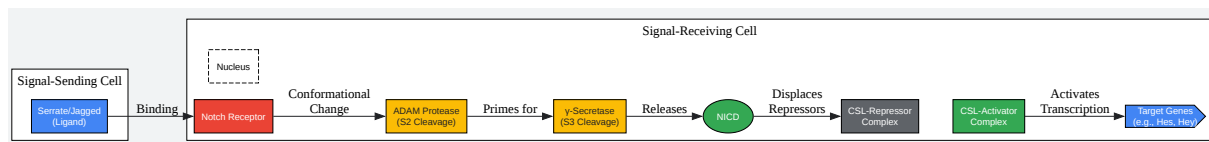
The data clearly illustrates the high degree of conservation among the vertebrate orthologs, with human and mouse Jagged-1 sharing 96.2% identity.^[6] While the conservation between vertebrates and the invertebrate *Drosophila Serrate* is lower (around 35%), this still represents a significant degree of similarity for a large, multi-domain protein and is concentrated in the functionally critical DSL and EGF-like domains.

The Role of Serrate in Notch Signaling

Serrate functions as a ligand that binds to the extracellular domain of the Notch receptor on an adjacent cell. This interaction initiates a cascade of proteolytic cleavages of the Notch receptor, ultimately leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, converting the DNA-binding protein CSL (CBF1/Su(H)/LAG-1) from a repressor to an activator of target gene expression.

Canonical Notch Signaling Pathway

The canonical Notch signaling pathway initiated by Serrate/Jagged binding is depicted in the diagram below.



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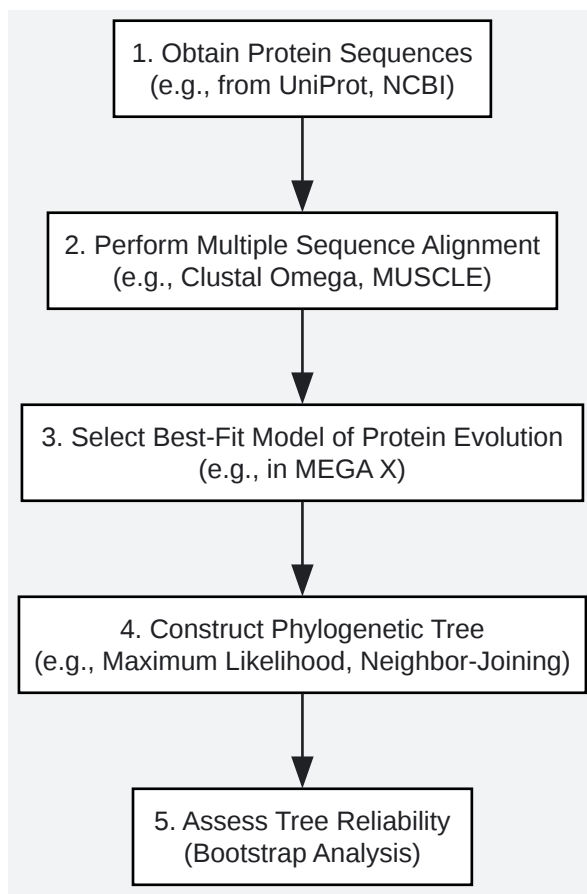
Canonical Notch signaling pathway initiated by Serrate/Jagged.

Key Experimental Methodologies

The study of **Serrate protein** conservation and function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

These computational methods are fundamental to studying the evolutionary relationships between Serrate and its orthologs.



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Workflow for phylogenetic analysis of Serrate/Jagged proteins.

- Prepare Input Sequences:
 - Obtain the amino acid sequences of Serrate and its orthologs in FASTA format. Each sequence should have a unique identifier (e.g., >Human_JAG1).
- Access Clustal Omega:
 - Navigate to the Clustal Omega web server (e.g., at the EBI).
- Submit Sequences:
 - Copy and paste the FASTA-formatted sequences into the input box.
 - Ensure that "Protein" is selected as the sequence type.

- Set Parameters (Optional):
 - For most applications, the default parameters are sufficient. Advanced users can adjust parameters such as the number of combined iterations and the max guide-tree iterations.
- Submit Job:
 - Click the "Submit" button to start the alignment.
- Analyze Results:
 - The results page will display the multiple sequence alignment. Conserved residues are often marked with an asterisk (*), while conservative and semi-conservative substitutions are marked with a colon (:) and a period (.), respectively.
 - The alignment can be downloaded in various formats (e.g., Clustal, FASTA) for further analysis.
- Open Aligned Sequences in MEGA X:
 - Launch MEGA X and go to File > Open a File/Session.
 - Select the aligned sequence file (e.g., in FASTA or MEGA format).
- Find Best DNA/Protein Model:
 - Go to Models > Find Best DNA/Protein Model (ML).
 - Select the appropriate substitution model based on the lowest Bayesian Information Criterion (BIC) score.
- Construct Phylogenetic Tree:
 - Go to Phylogeny and select a method (e.g., Construct/Test Maximum Likelihood Tree).
 - In the analysis preferences window, select the substitution model determined in the previous step.

- Set the number of bootstrap replications (e.g., 1000) to test the phylogeny.
- Click "Compute" to generate the tree.
- Visualize and Edit Tree:
 - The generated tree will be displayed in the Tree Explorer.
 - The tree can be customized (e.g., changing the layout, displaying bootstrap values) and exported as a high-quality image for publication.

In Situ Hybridization

This technique is used to visualize the spatial expression pattern of Serrate mRNA in tissues.

- Probe Preparation:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe corresponding to the Serrate transcript via in vitro transcription.
- Tissue Dissection and Fixation:
 - Dissect wing imaginal discs from third-instar *Drosophila* larvae in ice-cold PBS.
 - Fix the discs in 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- Permeabilization:
 - Wash the fixed discs three times in PBT (PBS with 0.1% Tween-20).
 - Treat with Proteinase K (2 µg/mL in PBT) for 5 minutes to permeabilize the tissue.
 - Stop the reaction by washing with PBT containing 2 mg/mL glycine.
- Hybridization:
 - Pre-hybridize the discs in hybridization buffer for 1 hour at 55°C.

- Add the DIG-labeled Serrate probe (diluted in hybridization buffer) and incubate overnight at 55°C.
- Washes and Antibody Incubation:
 - Wash the discs extensively in hybridization buffer and then in PBT to remove the unbound probe.
 - Block with PBT containing 5% normal goat serum for 1 hour.
 - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Detection:
 - Wash the discs in PBT and then in AP buffer.
 - Develop the color reaction by adding NBT/BCIP substrate in AP buffer.
 - Monitor the color development and stop the reaction by washing in PBT.
- Mounting and Imaging:
 - Mount the stained discs in a suitable mounting medium and visualize using a light microscope.

Immunohistochemistry

This method is used to detect and localize the **Serrate protein** in tissue sections.

- Tissue Preparation:
 - Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
 - Store the frozen blocks at -80°C.
- Sectioning:

- Cut 5-10 μm thick sections using a cryostat and mount them on charged slides.
- Air-dry the sections for 30 minutes at room temperature.
- Fixation and Blocking:
 - Fix the sections with ice-cold acetone or 4% paraformaldehyde for 10 minutes.
 - Wash the slides with PBS.
 - Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the sections with a primary antibody specific for Serrate/Jagged, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the slides with PBS.
 - Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the slides with PBS.
 - Counterstain the nuclei with DAPI for 5 minutes.
 - Wash again and mount the slides with an anti-fade mounting medium.
- Imaging:
 - Visualize the stained sections using a fluorescence microscope.

Conclusion

The **Serrate protein** is a cornerstone of developmental biology, with its evolutionary conservation from invertebrates to vertebrates highlighting its fundamental role in the Notch signaling pathway. The structural and functional preservation of the DSL and EGF-like domains across vast evolutionary distances underscores the stringent selective pressures acting on this critical cell-cell communication system. Understanding the nuances of Serrate/Jagged conservation and function is paramount for elucidating the mechanisms of development and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this essential protein and its therapeutic potential.

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